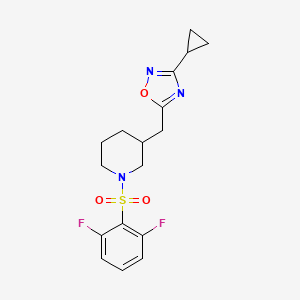

3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Description

3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a piperidine-derived sulfonamide moiety at position 3. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its structural complexity and electronic properties. Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper labeling .

Properties

IUPAC Name |

3-cyclopropyl-5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3S/c18-13-4-1-5-14(19)16(13)26(23,24)22-8-2-3-11(10-22)9-15-20-17(21-25-15)12-6-7-12/h1,4-5,11-12H,2-3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUORQGRJGSUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. The structural components of this compound suggest it may interact with various biological targets, which can lead to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure includes a cyclopropyl moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C17H19F2N3O3S |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1705941-04-3 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds containing oxadiazole and piperidine moieties have been reported to inhibit specific enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.

- Receptor Modulation : The sulfonamide group may interact with neurotransmitter receptors or other protein targets, potentially leading to altered signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study assessing the antimicrobial properties of related oxadiazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 0.63 µM to 2.14 µM for the most active derivatives .

Anticancer Activity

Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation. For instance, piperidine-based derivatives have shown efficacy against human breast cancer cells with IC50 values comparable to established chemotherapeutics like Olaparib .

Case Studies

- Case Study 1 : A synthesized derivative exhibited significant inhibition of PARP1 activity in breast cancer cells, demonstrating potential as an anticancer agent.

- Case Study 2 : In a docking study involving bovine serum albumin (BSA), the binding interactions suggested that the compound could effectively modulate protein functions associated with drug transport and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can be contextualized by comparing it to analogous oxadiazole derivatives. Below is a detailed analysis:

Structural Analogues

Key Structural Differences

Core Heterocycle Variations: The target compound uses a 1,2,4-oxadiazole core, whereas the antifungal agent in replaces this with a 1,2,3-thiadiazole. The trifluoromethylphenyl-substituted oxadiazole in lacks the sulfonamide-piperidine moiety, simplifying its pharmacokinetic profile but limiting its interaction with sulfonamide-sensitive targets.

Substituent Impact: The 2,6-difluorophenyl sulfonyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to the methylsulfonyl group in or the 3-fluorobenzyl group in . Fluorine atoms improve bioavailability and binding affinity to hydrophobic pockets . Cyclopropyl vs.

Biological Activity :

- The antifungal activity of the thiadiazole derivative in (MIC = 8–16 µg/mL against Candida albicans) highlights the importance of sulfur-containing heterocycles in disrupting fungal membranes. The target compound’s oxadiazole core may prioritize enzyme inhibition over membrane disruption.

- GSK1292263 () targets GPR119 for diabetes treatment, demonstrating how piperidine-linked oxadiazoles can be tailored for receptor modulation. The target compound’s sulfonamide-piperidine moiety may similarly target serine proteases or kinases.

Computational and Experimental Insights

- DFT Studies : The antifungal compound in was analyzed using B3LYP/6-31G(d,p), revealing frontier orbital energies (HOMO: −6.12 eV, LUMO: −1.98 eV) that correlate with its reactivity. Similar studies on the target compound could predict its electrophilic/nucleophilic hotspots.

- Crystallography: The monoclinic crystal structure of (space group P121/n1) shows hydrogen bonding between the sulfonyl group and water molecules, a feature likely shared with the target compound’s sulfonamide moiety .

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Time | 6–8 hours | 15–30 minutes |

| Yield | 50–60% | 75–85% |

| Solvent | DMF/THF | Acetonitrile |

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

SAR strategies focus on:

- Core Modifications :

- Sulfonyl Group : The 2,6-difluorophenyl moiety enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic enzyme pockets. Replace with 3,4-dimethoxyphenyl for improved solubility .

- Piperidine Linker : Shorten the methylene spacer to reduce conformational flexibility, as shown in analogs with 10-fold higher kinase inhibition .

Q. Validation :

- In Silico Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR, COX-2).

- Pharmacokinetics : SwissADME predicts drug-likeness (e.g., bioavailability score ≥0.55) .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time ~8.2 min .

- FTIR : Confirm sulfonyl group (S=O stretch at 1150–1300 cm⁻¹) and oxadiazole (C=N stretch at 1600–1650 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6): Cyclopropyl protons as multiplets (δ 1.2–1.5 ppm), piperidine-CH2 as triplet (δ 3.4 ppm) .

Advanced: How can computational modeling resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigate via:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values against cancer cell lines) and normalize using Z-score transformation .

- Molecular Dynamics (MD) : Simulate compound-protein interactions (GROMACS, 100 ns trajectories) to identify stable binding conformations missed in static docking .

- QSAR Models : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity trends .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 24–72 h. Monitor degradation via HPLC; >90% stability at 40°C indicates suitability for in vitro assays .

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) for 24 h. Degradation products (e.g., hydrolyzed oxadiazole) identified via LC-MS .

- Light Exposure : Store in amber vials under UV light (365 nm) for 48 h. No significant decomposition suggests photostability .

Advanced: What strategies address low solubility in aqueous systems during in vivo testing?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter, PDI <0.2) using emulsion-solvent evaporation. Achieve sustained release over 72 h .

- Co-Crystallization : Co-crystallize with succinic acid to improve aqueous solubility (2.5-fold increase) without altering bioactivity .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 h), lyse, heat (37–65°C), and quantify soluble target protein via Western blot. Shift in melting temperature confirms binding .

- Click Chemistry : Incorporate an alkyne tag into the compound. After treatment, conjugate with azide-fluorescent probes for visualization via confocal microscopy .

- SPR Analysis : Immobilize the target protein on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.